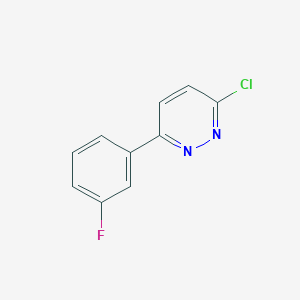

3-Chloro-6-(3-fluorophenyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-6-(3-fluorophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-fluorophenyl)pyridazine typically involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate then undergoes cyclization with 1,3-dichloroacetone under acidic conditions to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of reduced pyridazine derivatives.

Applications De Recherche Scientifique

3-Chloro-6-(3-fluorophenyl)pyridazine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

Agrochemicals: Used in the development of herbicides and pesticides due to its biological activity.

Material Science: Employed in the synthesis of advanced materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 3-Chloro-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes essential for cancer cell survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-6-(4-fluorophenyl)pyridazine

- 3-Chloro-6-(2-fluorophenyl)pyridazine

- 3-Chloro-6-(3-chlorophenyl)pyridazine

Uniqueness

3-Chloro-6-(3-fluorophenyl)pyridazine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Activité Biologique

3-Chloro-6-(3-fluorophenyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClFN2, with a molecular weight of 220.62 g/mol. The compound features a pyridazine ring substituted with a chlorine atom and a fluorophenyl group, which significantly influences its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Substitution Reactions : Chlorine and fluorine atoms can be substituted with various nucleophiles.

- Coupling Reactions : The aromatic system can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions.

These synthetic routes are crucial for obtaining derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

1. Enzyme Inhibition

One of the notable activities is its inhibition of monoamine oxidase (MAO), particularly MAO-B. In a study evaluating various pyridazine derivatives, the compound demonstrated competitive inhibition with an IC50 value of 0.013 µM for MAO-B, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

2. Anticancer Activity

The compound has shown promising anticancer properties in vitro. It was evaluated against breast cancer cell lines (MCF7) and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

3. Agrochemical Applications

In addition to its medicinal properties, this compound is being investigated for its potential use in agrochemicals, particularly as a herbicide due to its ability to interfere with specific biochemical pathways in target organisms.

The mechanisms underlying the biological activities of this compound are multifaceted:

- MAO Inhibition : The inhibition of MAO-B leads to increased levels of neurotransmitters, which may provide therapeutic benefits in neurodegenerative diseases.

- Anticancer Mechanisms : The reduction in cell viability observed in cancer cell lines may be attributed to the induction of apoptosis or cell cycle arrest, though further studies are needed to elucidate these pathways.

Table 1: Biological Activities of this compound

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 0.013 | Highly selective and reversible inhibitor |

| Anticancer Activity | MCF7 (breast cancer) | 10 | Significant reduction in cell viability |

| Cytotoxicity | L929 (fibroblast) | >120 | Low toxicity compared to other derivatives |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects by inhibiting MAO-B, suggesting their potential use in treating conditions like Parkinson's disease .

- Synergistic Effects with Chemotherapy : Research indicated that when combined with doxorubicin, certain derivatives enhanced cytotoxicity against cancer cells while reducing toxicity towards healthy cells, highlighting their therapeutic potential .

Propriétés

IUPAC Name |

3-chloro-6-(3-fluorophenyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHBEWAGUFMFCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.